N-Methyl-N-(pent-4-en-1-yl)acetamide
Description
N-Methyl-N-(pent-4-en-1-yl)acetamide is an acetamide derivative featuring a methyl group and a pent-4-en-1-yl substituent attached to the nitrogen atom.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-methyl-N-pent-4-enylacetamide |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-7-9(3)8(2)10/h4H,1,5-7H2,2-3H3 |
InChI Key |
XUBIVAHAAJCIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pent-4-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 4-pentenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pent-4-en-1-yl)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(pent-4-en-1-yl)acetamide: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pent-4-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs of N-methylacetamides, highlighting substituent differences and their implications:
Key Observations
Antifungal Activity: The 4-(3-hydroxypyrrolidinyl)-2-butynyl substituent in Bacillus-derived acetamides demonstrates antifungal properties, likely due to hydrogen bonding from the hydroxyl group . The absence of polar groups in the pent-4-en-1-yl analog might reduce such activity but increase metabolic stability.
Toxicity Profile
- Substituents with heterocyclic or esterified groups (e.g., acetoxymethyl-pyrrolidyl) correlate with higher toxicity (e.g., LD50 41 mg/kg) . The simpler alkenyl chain in this compound may lower acute toxicity, though empirical data is needed.
Pharmacological Applications Muscarinic Modulation: BM-5’s pyrrolidino-butynyl group enables dual receptor activity, suggesting that substituent rigidity and nitrogen placement are critical for targeting GPCRs . The pent-4-en-1-yl group’s conformational flexibility might limit such specificity but could aid in probing receptor-ligand dynamics. Antiviral Potential: Pritelivir’s thiazole-sulfamoyl group highlights the role of aromatic and sulfonamide motifs in antiviral design . The pent-4-en-1-yl group’s unsaturation could serve as a synthetic handle for further functionalization in similar applications.
Biological Activity
N-Methyl-N-(pent-4-en-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of N-methylacetamide with pent-4-en-1-yl halides or other suitable precursors. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the product.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential use in cancer therapy.
- Neuroactivity : There is emerging evidence that suggests neuroactive properties, which could be beneficial in treating neurological disorders.
1. Antimicrobial Studies
Research indicates that this compound demonstrates significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Pseudomonas aeruginosa | 128 | 64 |
2. Cytotoxicity Assays
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were calculated to assess potency.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| HeLa | 25 | 15 |
| MCF-7 | 30 | 20 |
3. Neuroactivity Research
Neuropharmacological evaluations have indicated that this compound interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. Behavioral assays in rodent models demonstrated increased locomotor activity, suggesting stimulant properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the N-methyl group and the pentenyl chain appears to enhance its interaction with biological targets. Further SAR studies are needed to optimize its efficacy and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
